molecular formula C11H13NO4 B8575658 Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate

Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate

Cat. No.: B8575658
M. Wt: 223.22 g/mol
InChI Key: FAYZPGXRRFBXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxy and dimethyl groups, and an ester functional group. It is used in various chemical and pharmaceutical applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate typically involves the reaction of 4-methoxy-3,5-dimethyl-2-pyridinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and dimethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active pyridine derivative, which then exerts its effects through binding to target sites and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate: Characterized by its unique ester functional group and pyridine ring.

    Ethyl 2-(4-methoxy-3,5-dimethyl-2-pyridyl)-2-oxoacetate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-(4-methoxy-3,5-dimethyl-2-pyridyl)-2-oxopropanoate: Contains an additional methyl group on the oxoacetate moiety.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the ester functional group. This combination of features imparts distinct reactivity and functional properties, making it valuable in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)-2-oxoacetate

InChI

InChI=1S/C11H13NO4/c1-6-5-12-8(7(2)10(6)15-3)9(13)11(14)16-4/h5H,1-4H3

InChI Key

FAYZPGXRRFBXIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C(=O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 250 mg of 3-[(4-methoxy-3,5-dimethyl-2-pyridyl)oxomethyl]-1,2,4-thiadiazolo[4,5-a]benzimidazole in 125 mL methanol and 38 mL 0.1M hydrochloric acid was added 161 μL of 3-mercaptopropionic acid. After complete degradation of the starting material, the mixture was neutralized to pH 6 with aqueous sodium bicarbonate and extracted with ethyl acetate. The ethyl acetate was dried on anhydrous magnesium sulfate and evaporated. The crude material was purified by chromatography to give 93 mg of 2-imino-2-(2-mercapto-1-benzimidazolyl)-1-(4-methoxy-3,5-dimethyl-2-pyridyl) ethanone, 65 mg of 2-mercaptobenzimidazole and 61 mg of methyl 2-(4-methoxy-3,5-dimethyl-2-pyridyl)-2-oxoacetate. 2-Imino-2-(2-mercapto-1-benzimidazolyl)-1-(4-methoxy-3,5-dimethyl-2-pyridyl)ethanone: 1H NMR (CDCl3) δ10.55 (br s, 1H, NH or SH), 10.35 (br s, 1H, NH or SH), 8.10 (d, 1H, J=7 Hz, ArH), 7.80 (s, 1H, H6 of pyridyl), 7.35-7.20 (m, 2H, 2×ArH), 7.10 (d, 1H, J=7.9 Hz, ArH), 3.75 (s, 3H, OCH3), 2.60 (s, 3H, ARCH3), 2.15 (s, 3H, ArCH3) ppm; IR (KBr) ν3262, 1691, 1635, 1502, 1458, 1396, 1328, 1272, 1247, 1004, 746 cm-1 ; MS (electrospray)m/z 341 (MH+), 191 (MH+ -2-mercaptobenzimidazole). 2-Mercaptobenzimidazole: the material was found to be identical to an authentic sample purchased from Aldrich Chemical Co. by 1H NMR, IR and TLC. Methyl 2-(4-methoxy-3,5-dimethyl-2-pyridyl)-2-oxoacetate: 1H NMR (CDCl3) δ8.45 (s, 1H, ArH), 4.1 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 2.65 (s, 3H, ArCH3), 2.4 (s, 3H, ArCH3) ppm; IR (KBr) ν1747, 1703, 1468, 1394, 1310, 1242, 1206, 1120, 1004, 740 cm-1 ; MS m/z 224 (M+ +H), 164 (M+ -CO2Me), 136 (M+ -CO2Me-CO).
Name
3-[(4-methoxy-3,5-dimethyl-2-pyridyl)oxomethyl]-1,2,4-thiadiazolo[4,5-a]benzimidazole
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
161 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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